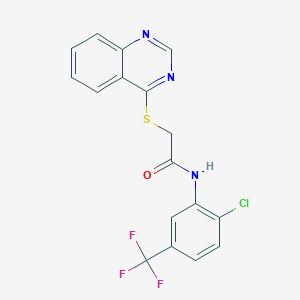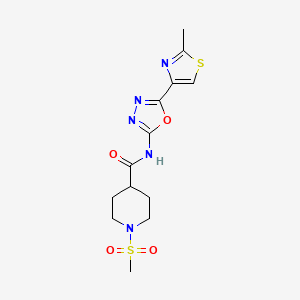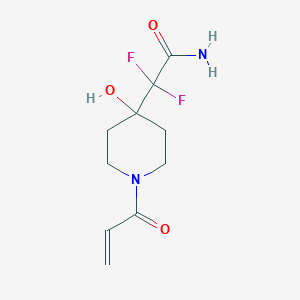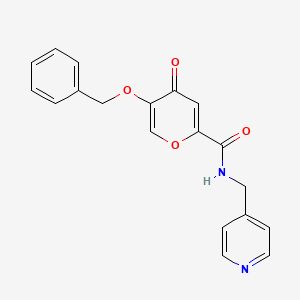
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the quinazoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Substitution with the Chloro- and Trifluoromethyl-Substituted Phenyl Group: The final step involves the nucleophilic substitution of the thioacetamide intermediate with 2-chloro-5-(trifluoromethyl)phenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide: shares similarities with other quinazoline derivatives, such as:
Uniqueness
This compound: is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. The combination of the quinazoline ring and the thioacetamide group also contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c18-12-6-5-10(17(19,20)21)7-14(12)24-15(25)8-26-16-11-3-1-2-4-13(11)22-9-23-16/h1-7,9H,8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYUJXYERWXHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2599310.png)
![4-(3-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2599311.png)

![2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2599315.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2599317.png)

![ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)


![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)


![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
